N-(1-benzylpiperidin-3-yl)prop-2-enamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
N-(1-benzylpiperidin-3-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c1-2-15(18)16-14-9-6-10-17(12-14)11-13-7-4-3-5-8-13/h2-5,7-8,14H,1,6,9-12H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKMBEBBGOFZJOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1CCCN(C1)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextual Significance of Piperidine Containing Acrylamides in Organic and Chemical Biology
The piperidine (B6355638) ring is a cornerstone in the design of pharmacologically active molecules, recognized for its prevalence in numerous natural products and synthetic drugs. acs.orgresearchgate.net This six-membered nitrogen-containing heterocycle is considered a "privileged scaffold" in medicinal chemistry due to its versatile three-dimensional conformations and its ability to engage in key binding interactions with biological targets. researchgate.netnih.gov Piperidine derivatives are integral to a wide array of pharmaceuticals, including analgesics, antipsychotics, and antihistamines. ijnrd.org
The acrylamide (B121943) group, on the other hand, is a reactive functional group that has garnered significant attention in chemical biology, particularly in the development of targeted covalent inhibitors. nih.govacs.org The electrophilic nature of the acrylamide allows it to form a stable covalent bond with nucleophilic residues, such as cysteine, on protein targets. acs.org This mode of action can lead to potent and durable inhibition, a desirable characteristic in drug development. nih.gov The combination of a piperidine scaffold with an acrylamide functional group, therefore, represents a strategic approach to designing molecules with the potential for high-affinity and selective covalent interactions with biological targets.
Overview of the N 1 Benzylpiperidin 3 Yl Scaffold in Advanced Chemical Synthesis
The N-(1-benzylpiperidin-3-yl) scaffold is a versatile building block in organic synthesis. The piperidine (B6355638) ring can be synthesized through various established methods, allowing for the introduction of substituents at different positions to modulate the molecule's properties. acs.org The N-benzyl group is a common feature in medicinal chemistry, often introduced to enhance binding affinity through cation-π interactions and to provide a synthetically accessible handle for further molecular elaboration. nih.gov The presence of the benzyl (B1604629) group can also influence the physicochemical properties of the molecule, such as its lipophilicity and metabolic stability. nih.gov
The synthesis of the N-(1-benzylpiperidin-3-yl) scaffold can be achieved through multi-step reaction sequences, often starting from commercially available piperidine derivatives. acs.orgunisi.it The strategic placement of the amino group at the 3-position of the piperidine ring allows for the subsequent attachment of various functional groups, such as the prop-2-enamide moiety, through standard amide bond-forming reactions. This modular synthetic approach provides chemists with the flexibility to generate a library of derivatives for structure-activity relationship studies.
Current Research Landscape and Academic Importance of N 1 Benzylpiperidin 3 Yl Prop 2 Enamide
Retrosynthetic Analysis and Strategic Design Considerations for the this compound Framework
A logical retrosynthetic analysis of this compound (I) begins with the disconnection of the amide bond. This primary disconnection reveals two key synthons: 3-amino-1-benzylpiperidine (II) and an acrylic acid derivative (III), such as acryloyl chloride. This approach simplifies the synthesis into two main challenges: the construction of the chiral 3-substituted piperidine ring and the subsequent amidation.
Figure 1: Retrosynthetic Disconnection of this compound
Further disconnection of the 3-amino-1-benzylpiperidine (II) intermediate can be envisioned through several pathways. A common strategy involves the formation of the piperidine ring via intramolecular cyclization. For instance, a linear precursor containing an amine and a suitable leaving group at the 1 and 5 positions relative to each other can be cyclized. Alternatively, the reduction of a corresponding substituted pyridine (B92270) or piperidinone offers another viable route. The benzyl (B1604629) group on the piperidine nitrogen is typically introduced via reductive amination or N-alkylation of a secondary amine precursor.
Strategic design considerations must address the control of stereochemistry at the C3 position of the piperidine ring. The synthesis can proceed through a racemic route followed by chiral resolution, or more efficiently, through an asymmetric synthesis that establishes the desired stereocenter early in the sequence. The choice of starting materials is also crucial; for example, enantiomerically pure precursors derived from the chiral pool, such as L-glutamic acid, can be utilized to construct the chiral piperidine framework.
Enantioselective Synthesis of this compound
Achieving an enantiomerically pure form of this compound is paramount for its potential applications. This section delves into various strategies to control the stereochemistry at the C3 position.
Rhodium-catalyzed asymmetric hydrogenation represents a powerful and atom-economical method for the synthesis of chiral amines. An efficient route to enantioenriched 3-aminopiperidine derivatives involves the asymmetric hydrogenation of a corresponding enamide precursor. Specifically, an N-(1-benzylpiperidin-3-yl)enamide can be hydrogenated in the presence of a chiral rhodium catalyst to yield the desired chiral amine with high enantioselectivity.
This method provides an attractive pathway to both enantiomers of the 3-aminopiperidine moiety, which is a significant structural unit in many natural products and pharmaceutical compounds. Under optimized conditions, the target 3-aminopiperidine derivatives can be obtained in high yields and with high enantiomeric excesses, often further enhanced by a single crystallization.
| Catalyst System | Substrate | Product | Yield (%) | ee (%) |
| Rh/(S,S)-Et-DuPhos | N-(1-benzyl-1,2,5,6-tetrahydropyridin-3-yl)acetamide | (S)-N-(1-benzylpiperidin-3-yl)acetamide | >95 | 95 |
| Rh/(R,R)-Me-BPE | N-(1-benzyl-1,2,5,6-tetrahydropyridin-3-yl)acetamide | (R)-N-(1-benzylpiperidin-3-yl)acetamide | >95 | 96 |
Note: The data in this table is representative of typical results for rhodium-catalyzed asymmetric hydrogenation of enamides and may not correspond to the specific synthesis of this compound.
Stereocontrol during the functionalization of a pre-existing piperidine ring is another key strategy. One such method is N-directed hydroboration. In this approach, a borane (B79455) moiety coordinated to the piperidine nitrogen directs the hydroboration of an alkenyl substituent on the ring with high regioselectivity and stereoselectivity. This method allows for the introduction of a hydroxyl group with a defined stereochemistry, which can then be converted to an amino group.
Another powerful technique is the use of asymmetric 6π-azaelectrocyclization. This method can be employed to construct highly substituted chiral piperidines from acyclic precursors in a stereocontrolled manner. The stereochemical outcome is directed by a chiral amine auxiliary.
Chiral auxiliaries can be temporarily incorporated into the synthetic route to direct the stereochemical outcome of a key reaction. For instance, a chiral auxiliary attached to the nitrogen of a piperidine precursor can influence the facial selectivity of reactions at the C3 position. After the desired stereocenter is established, the auxiliary is cleaved. Common chiral auxiliaries include Evans oxazolidinones and SAMP/RAMP hydrazines.
Catalyst-directed approaches for enamide synthesis are also emerging. These methods often involve transition metal catalysts with chiral ligands that can control the geometry and stereochemistry of the resulting enamide. While direct catalyst-directed asymmetric synthesis of the final this compound is not widely reported, the principles can be applied to the synthesis of chiral enamide precursors for subsequent hydrogenation.
Classical and Modern Amidation Methodologies for this compound Formation
The formation of the amide bond between 3-amino-1-benzylpiperidine and the acryloyl moiety is a critical final step.
A classical and straightforward method is the reaction of the amine with acryloyl chloride under basic conditions, often referred to as the Schotten-Baumann reaction. This is typically performed at low temperatures to minimize side reactions, such as Michael addition to the acrylamide product. An excess of a non-nucleophilic base, like triethylamine (B128534) or diisopropylethylamine, is used to neutralize the HCl generated during the reaction.
Modern amidation methodologies offer milder conditions and broader substrate scope. Peptide coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) in combination with an activating agent like HOBt (Hydroxybenzotriazole), can be used to couple acrylic acid directly with the amine. These methods often proceed at room temperature and provide high yields with minimal purification.
A one-pot procedure has also been described that rapidly converts acrylic acid to anilides and other amides by sequential treatment with thionyl chloride and the amine in dimethylacetamide (DMAC). This method avoids the isolation of the reactive acryloyl chloride.
| Method | Reagents | Conditions | Yield (%) |
| Schotten-Baumann | Acryloyl chloride, Triethylamine | CH2Cl2, 0 °C to rt | 85-95 |
| Peptide Coupling | Acrylic acid, EDC, HOBt | DMF, rt | 80-90 |
| One-Pot Thionyl Chloride | Acrylic acid, Thionyl chloride, Amine | DMAC | 88-98 |
Note: The data in this table is representative of general amidation reactions and may not correspond to the specific synthesis of this compound.
Intramolecular Cyclization and Radical-Mediated Routes to the Piperidine Core
Intramolecular cyclization is a fundamental strategy for the construction of the piperidine ring. A common approach involves the cyclization of an N-substituted 5-aminoalkene or a related derivative. For instance, an N-benzyl protected amino alcohol with a leaving group at the 5-position can undergo intramolecular nucleophilic substitution to form the piperidine ring.
Radical-mediated routes also provide an effective means to construct the piperidine core. These reactions often involve the cyclization of a nitrogen-centered radical onto a tethered alkene or alkyne. The radical can be generated from a variety of precursors, such as N-haloamines or Barton esters. These methods are particularly useful for the synthesis of highly substituted piperidines.
Development of Sustainable and Atom-Economical Synthetic Pathways for Complex N-Heterocycles
The synthesis of complex nitrogen-containing heterocycles, which form the structural core of numerous pharmaceuticals, is a central focus of modern organic chemistry. rsc.org Historically, the construction of these scaffolds often relied on multi-step sequences with harsh reagents and poor atom economy. researchgate.net In response, the principles of green chemistry have spurred the development of more sustainable and atom-economical synthetic strategies. nih.govmdpi.com Atom economy, a concept that measures the efficiency of a reaction by calculating the proportion of reactant atoms incorporated into the final product, serves as a key metric for sustainability. primescholars.com An ideal process maximizes this incorporation, generating minimal waste. primescholars.com
Several advanced strategies have emerged that exemplify these principles in the synthesis of N-heterocycles like piperidines. ajchem-a.com Catalytic C-H amination, for instance, offers a powerful and atom-efficient route by directly converting C-H bonds into C-N bonds, bypassing the need for pre-functionalized substrates. nih.gov This approach, particularly intramolecular C-H amination using aliphatic azides, is highly appealing as it releases only dinitrogen gas as a byproduct. acs.org Iron-catalyzed systems have demonstrated high turnover numbers for generating a range of saturated N-heterocycles through this method. nih.govacs.org
Biocatalysis represents another cornerstone of sustainable synthesis, utilizing enzymes to perform highly selective transformations under mild, aqueous conditions. nih.gov For the synthesis of chiral amines, which are critical building blocks, enzymes such as transaminases and imine reductases (IREDs) are particularly valuable. rsc.org Multi-enzyme cascades, where several biocatalytic steps are combined in a one-pot reaction, further enhance efficiency by mimicking biosynthetic pathways and avoiding the isolation of unstable intermediates. rsc.orgrsc.org This approach has been successfully applied to produce enantiopure protected 3-aminopiperidines from bio-renewable amino acid feedstocks. researchgate.netrsc.org
Multicomponent reactions (MCRs) also contribute significantly to atom economy by constructing complex molecules from three or more starting materials in a single operation. ajchem-a.com This reduces the number of synthetic steps, solvent usage, and purification processes. One-pot MCRs for synthesizing polysubstituted tetrahydropyridines, which can be converted to piperidone carboxylates, showcase the efficiency of this strategy. researchgate.net These modern methods collectively push the boundaries of chemical synthesis toward more efficient, cost-effective, and environmentally benign processes for producing complex N-heterocycles.
Table 1: Comparison of Sustainable Synthetic Strategies for N-Heterocycles
| Strategy | Core Principle | Advantages | Relevance to Piperidine Synthesis |
|---|---|---|---|
| Catalytic C-H Amination | Direct conversion of C(sp3)–H bonds to C–N bonds using a catalyst. nih.gov | High atom economy (e.g., N2 as the only byproduct from azides), reduces need for substrate pre-functionalization. acs.org | Enables direct cyclization to form the saturated piperidine ring from an appropriate linear precursor. nih.govacs.org |
| Biocatalysis / Enzyme Cascades | Use of enzymes (e.g., transaminases, IREDs) to catalyze specific reactions. rsc.org | High stereo- and regioselectivity, mild reaction conditions (aqueous media, ambient temperature), use of renewable feedstocks. researchgate.netrsc.org | Enables asymmetric synthesis of key chiral intermediates like (R)- or (S)-3-aminopiperidine. google.comscispace.com |
| Multicomponent Reactions (MCRs) | Combining three or more reactants in a single step to form a complex product. ajchem-a.com | High efficiency, reduced waste, operational simplicity, rapid generation of molecular diversity. researchgate.net | Allows for the one-pot construction of highly substituted piperidine and tetrahydropyridine (B1245486) scaffolds. ajchem-a.comresearchgate.net |
Synthesis of Key Precursors and Advanced Intermediates for this compound
The synthesis of the target compound, this compound, relies on the efficient construction of its core structure, N-benzyl-3-aminopiperidine. This key intermediate is subsequently acylated to yield the final product. Modern synthetic efforts focus on creating these precursors through stereoselective and sustainable methods.
Synthesis of the Chiral 3-Aminopiperidine Core
The 3-aminopiperidine moiety is a critical precursor. While traditional chemical routes like the hydrogenation of 3-aminopyridine (B143674) or Hofmann and Curtius rearrangements exist, they often suffer from a lack of stereocontrol and the use of hazardous reagents. researchgate.netrsc.org Biocatalytic methods provide a superior alternative for producing this intermediate in an enantiomerically pure form.
One highly effective strategy employs transaminases for the asymmetric synthesis of protected 3-aminopiperidine derivatives. scispace.com A patented method describes the conversion of N-protected 3-piperidone into the corresponding (R)-3-aminopiperidine using a transaminase, achieving high yield and excellent enantiomeric excess. google.com This process is environmentally friendly and suitable for large-scale production. google.com
Another innovative approach involves a one-pot, multi-enzyme cascade. rsc.orgrsc.org This system utilizes a galactose oxidase (GOase) to oxidize an N-Cbz-protected amino alcohol, which then spontaneously cyclizes to a cyclic imine. rsc.org Subsequently, an imine reductase (IRED) reduces the imine to the desired enantiopure L-3-N-Cbz-aminopiperidine. researchgate.netrsc.org This streamlined process starts from derivatives of bio-renewable amino acids, operates under ambient conditions, and prevents the racemization of labile intermediates, yielding products with high enantiopurity. rsc.orgrsc.org
Table 2: Enzymatic Synthesis of Protected 3-Aminopiperidine Derivatives
| Enzymatic Method | Key Enzymes | Substrate | Product | Reported Yield |
|---|---|---|---|---|
| Asymmetric Amination google.com | Transaminase | N-benzyl-3-piperidone | (R)-N-benzyl-3-aminopiperidine | 90.9% |
| Enzyme Cascade researchgate.netrsc.org | Galactose Oxidase (GOase) & Imine Reductase (IRED) | N-Cbz-protected L-ornithinol | L-3-N-Cbz-aminopiperidine | Up to 54% (isolated) |
Synthesis of N-benzyl-3-aminopiperidine
The direct precursor to the final compound is N-benzyl-3-aminopiperidine. This intermediate can be synthesized by introducing the benzyl group onto the piperidine nitrogen either before or after the formation of the 3-amino group. A common and efficient pathway starts with N-benzyl-3-piperidone. This ketone intermediate can then be converted to the amine via asymmetric reductive amination or through the aforementioned transaminase-catalyzed reaction.
The synthesis of N-benzyl-3-piperidone itself can be approached through various methods, including greener alternatives to the classical Dieckmann condensation. researchgate.netnih.gov Once the ketone is obtained, its conversion to the chiral amine is the critical step. For example, a process for synthesizing (R)-N-benzyl-3-aminopiperidine involves the reaction of N-benzyl-3-piperidone with an amino donor in the presence of a transaminase, followed by deprotection if a different N-protecting group was used. google.com The direct benzylated product can then be isolated in high yield and purity. google.com Subsequent debenzylation via catalytic hydrogenation (e.g., using Pd/C) can yield the free (R)-3-aminopiperidine if needed for other derivatives. google.comgoogle.com
Final Amidation Step
The terminal step in the synthesis of this compound is the formation of the amide bond. This is achieved through the acylation of N-benzyl-3-aminopiperidine with a suitable acryloyl synthon, typically acryloyl chloride or acrylic acid activated with a coupling agent. This reaction is generally straightforward. To align with green chemistry principles, catalytic amidation methods that avoid stoichiometric coupling reagents are being developed, often employing N-heterocyclic carbenes (NHCs) or other catalysts to facilitate the direct coupling of amines with esters or carboxylic acids under mild conditions. mdpi.comacs.org This final transformation connects the advanced piperidine intermediate with the prop-2-enamide side chain to furnish the target molecule.
Spectroscopic Elucidation of Three-Dimensional Structure
Spectroscopic techniques are powerful tools for probing the conformational preferences and dynamics of molecules in solution. For this compound, a combination of nuclear magnetic resonance, vibrational, and electronic spectroscopies can provide detailed insights into its structure.
While specific NMR studies on this compound are not extensively documented in the literature, the conformational analysis of related N-substituted piperidine derivatives is well-established. ipb.ptresearchgate.net Advanced NMR techniques are instrumental in defining the orientation of substituents on the piperidine ring and the rotational dynamics of the molecule.
Two-dimensional NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are particularly valuable. These methods can detect through-space interactions between protons, allowing for the determination of their spatial proximity and, consequently, the relative orientation of different parts of the molecule. For instance, NOE correlations between the protons of the benzyl group and the piperidine ring can elucidate the preferred rotational conformation around the C-N bond.
Variable temperature NMR (VT-NMR) studies on similar molecules have been used to investigate the dynamics of conformational changes, such as the rate of rotation of N-Boc groups in N-Boc-2-aryl-4-methylenepiperidines. nih.govacs.org Such studies could reveal the energy barriers associated with ring inversion and substituent rotation in this compound.
The presence of the amide bond in the prop-2-enamide moiety can lead to the existence of cis and trans rotamers, which may be observable as distinct sets of signals in the NMR spectrum, a phenomenon noted in other N-substituted amides. scielo.br The interconversion between these rotamers can also be studied using dynamic NMR techniques. nih.gov
Table 1: Illustrative NMR Data for Conformational Analysis of Piperidine Derivatives
| Technique | Information Gained | Example Application for this compound |
| ¹H NMR | Chemical shifts and coupling constants | Determination of axial vs. equatorial protons on the piperidine ring. |
| ¹³C NMR | Chemical shifts of carbon atoms | Probing the electronic environment and conformational state of the piperidine ring. |
| NOESY/ROESY | Through-space proton-proton correlations | Elucidating the spatial relationship between the benzyl group and the piperidine ring. |
| HSQC/HMBC | ¹H-¹³C correlations | Unambiguous assignment of proton and carbon signals. |
| VT-NMR | Temperature-dependent spectral changes | Studying the kinetics of conformational interconversions, such as ring flipping. |
Vibrational and electronic spectroscopies provide complementary information to NMR for a full structural characterization.
Infrared (IR) and Raman Spectroscopy: These techniques probe the vibrational modes of a molecule. The IR spectrum of a related compound, 3-(1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)-5-ethoxy-1H-indole, showed a medium-intensity band at 3225 cm⁻¹ corresponding to the N-H stretching vibration of the pyrrole (B145914) ring. mdpi.com For this compound, characteristic IR bands would include the N-H stretch of the amide, the C=O stretch of the amide, and various C-H and C-N stretching and bending vibrations. The positions of these bands can be sensitive to the molecular conformation and hydrogen bonding. Theoretical calculations using methods like Density Functional Theory (DFT) are often employed to assign the vibrational modes observed in experimental spectra of similar compounds. nih.govresearchgate.net
Table 2: Expected Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Amide N-H | Stretch | 3350-3250 |
| Aromatic C-H | Stretch | 3100-3000 |
| Alkyl C-H | Stretch | 3000-2850 |
| Amide C=O | Stretch | 1680-1630 |
| Alkene C=C | Stretch | 1680-1620 |
| Aromatic C=C | Stretch | 1600-1450 |
| C-N | Stretch | 1250-1020 |
Electronic (UV-Vis and CD) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The benzyl and prop-2-enamide groups contain chromophores that will absorb UV light. The position and intensity of these absorption bands can be influenced by the molecular conformation, particularly the degree of conjugation between the different parts of the molecule.
Circular Dichroism (CD) spectroscopy would be relevant if the molecule is chiral. This compound possesses a stereocenter at the 3-position of the piperidine ring. Therefore, enantiomerically pure samples would be expected to show a CD spectrum, which provides information about the absolute configuration and the conformational preferences of the molecule in solution.
X-ray Crystallography Studies of this compound and Related Analogs
X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state. While a crystal structure for this compound itself is not publicly available, studies on related N-benzylpiperidine and acrylamide derivatives offer insights into the likely solid-state conformation. nih.govmdpi.comnih.gov
For instance, the crystal structure of 1,3-dihydro-1-{1-[4-(4-phenylpyrrolo[1,2-a]quinoxalin-3-yl)benzyl]piperidin-4-yl}-2H-benzimidazol-2-one confirmed the piperidine ring in a chair conformation. mdpi.com Similarly, studies on N-(2,2,6,6-tetramethylpiperidin-4-yl)acrylamide monohydrate also show a piperidinyl chair conformation. nih.gov It is therefore highly probable that the piperidine ring in this compound also adopts a chair conformation in the solid state.
The crystal packing would likely be influenced by intermolecular hydrogen bonds involving the amide N-H and C=O groups, as is common in acrylamide structures. nih.gov These interactions play a crucial role in stabilizing the crystal lattice.
Theoretical and Computational Conformational Analysis and Energy Landscapes
In the absence of extensive experimental data, theoretical and computational methods are invaluable for exploring the conformational space and energy landscapes of molecules like this compound.
Molecular Mechanics and Molecular Dynamics: These methods can be used to perform a systematic search of the conformational space to identify low-energy structures. Molecular dynamics simulations can also provide insights into the dynamic behavior of the molecule in solution, including the interconversion between different conformations. rsc.org Such simulations have been applied to N-benzyl-piperidine derivatives to understand their interactions with biological targets. nih.gov
Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to optimize the geometries of the different conformers and calculate their relative energies with high accuracy. scielo.brnih.govnih.gov These calculations can predict the most stable conformation in the gas phase or in solution (using continuum solvent models). Furthermore, DFT can be used to calculate various spectroscopic properties, such as NMR chemical shifts and vibrational frequencies, which can then be compared with experimental data to validate the predicted structures. researchgate.net
For this compound, computational studies would likely focus on:
The chair, boat, and twist-boat conformations of the piperidine ring.
The axial versus equatorial positioning of the benzyl and prop-2-enamide substituents.
The rotational barriers around the key single bonds, such as the N-CH₂ (benzyl) and N-C (amide) bonds.
The resulting potential energy surface would reveal the relative stabilities of the different conformers and the energy barriers separating them, providing a detailed picture of the molecule's conformational dynamics. mdpi.com
Mechanistic Investigations of N 1 Benzylpiperidin 3 Yl Prop 2 Enamide Interactions
In Vitro Biochemical Characterization of Molecular Target Engagement and Binding Affinities
The N-benzylpiperidine scaffold is a well-established pharmacophore that engages with several key protein targets. Biochemical assays have been instrumental in characterizing the binding affinities and functional effects of compounds containing this moiety.
Derivatives of N-benzylpiperidine have been extensively investigated as inhibitors of cholinesterases, enzymes critical to the regulation of cholinergic neurotransmission. nih.govresearchgate.net Studies on related compounds show that the N-benzylpiperidine moiety can interact with both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). For instance, certain polyfunctionalized pyridines incorporating an N-benzylpiperidine motif have demonstrated potent dual-target activities against both cholinesterases and sigma receptors. nih.gov One such compound, 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile, was identified as a potent inhibitor of AChE with an IC50 value of 13 nM and a moderate inhibitor of BuChE with an IC50 of 3.1 µM. nih.gov The inhibitory mechanism often involves the ligand binding within the active site gorge of the enzyme, establishing interactions that block substrate access.
The prop-2-enamide (acrylamide) portion of the molecule introduces the potential for interaction with other enzyme classes, such as kinases. The α,β-unsaturated carbonyl system is a feature found in many known kinase inhibitors. Research on other 1,3-disubstituted prop-2-en-1-one derivatives has shown that these compounds can inhibit neutrophil-mediated inflammation by modulating kinase pathways. nih.gov Specifically, these compounds were found to affect the phosphorylation of c-Jun N-terminal kinase (JNK) and Akt, key components of intracellular signaling cascades. nih.gov This suggests that N-(1-benzylpiperidin-3-yl)prop-2-enamide could potentially exert effects on cellular processes through the modulation of kinase activity.
Table 1: Cholinesterase Inhibition by N-benzylpiperidine Derivatives
| Compound Derivative | Target Enzyme | Inhibitory Potency (IC50) | Reference |
|---|---|---|---|
| 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile | Acetylcholinesterase (AChE) | 13 nM | nih.gov |
| 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile | Butyrylcholinesterase (BuChE) | 3.1 µM | nih.gov |
| 2-(8-(1-(3-chlorobenzyl)piperidin-4-ylamino)octyl)isoindoline-1,3-dione | Butyrylcholinesterase (BuChE) | 0.72 µM | nih.govresearchgate.net |
The N-benzylpiperidine structure is a privileged scaffold for targeting various receptors in the central nervous system.
Sigma Receptors: A substantial body of research has identified N-benzylpiperidine derivatives as high-affinity ligands for sigma (σ) receptors, particularly the σ1 subtype. nih.govnih.gov A series of N-(1-benzylpiperidin-4-yl)arylacetamides, which are structurally related to the compound of interest, displayed high affinity for σ1 receptors over σ2 receptors. nih.gov Binding affinity is significantly influenced by the electrostatic properties of substituents on the molecule. nih.gov For example, 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile exhibits a high affinity for the σ1 receptor with a Ki value of 1.45 nM and a 290-fold selectivity over the σ2 subtype. nih.gov
NMDA Receptors: The N-benzylpiperidine framework has also been incorporated into antagonists of the N-methyl-D-aspartate (NMDA) receptor, specifically those targeting the NR2B subunit. nih.govnih.gov For instance, 4-Benzyl-1-[4-(1H-imidazol-4-yl)but-3-ynyl]piperidine was identified as a potent antagonist of the NR1A/2B subtype of the NMDA receptor. nih.gov This interaction is critical for modulating glutamatergic neurotransmission.
Opioid Receptors: While direct binding data for this compound on opioid receptors is scarce, the piperidine (B6355638) ring is a core element of many potent opioid analgesics, such as fentanyl and carfentanil. nih.gov Research into 'carba'-analogues of carfentanil, where the piperidine nitrogen was replaced, demonstrated a significant drop in µ-opioid receptor (MOR) binding affinity. nih.gov This highlights the critical role of the protonated nitrogen in forming a salt bridge with an aspartate residue in the receptor's binding pocket. nih.gov This suggests that the N-benzylpiperidine moiety in the title compound has the potential to interact with opioid receptors, although its specific affinity and functional activity (agonist, antagonist, or allosteric modulator) would require direct experimental confirmation. mdpi.com
Table 2: Receptor Binding Affinities of N-benzylpiperidine Derivatives
| Compound Derivative | Target Receptor | Binding Affinity (Ki) | Reference |
|---|---|---|---|
| 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile | Sigma-1 (σ1) | 1.45 nM | nih.gov |
| N-(1-benzylpiperidin-4-yl)phenylacetamide | Sigma-1 (σ1) | High Affinity (Specific Ki not stated) | nih.gov |
| 4-Benzyl-1-[4-(1H-imidazol-4-yl)but-3-ynyl]piperidine | NMDA (NR1A/2B subtype) | Potent Antagonist (Specific Ki not stated) | nih.gov |
Cellular Mechanistic Studies (e.g., pathway modulation, without in vivo outcomes)
Cellular studies provide insight into how target engagement translates into a biological response. The prop-2-en-1-one structure, a key feature of this compound, is known to modulate cellular signaling pathways involved in inflammation. nih.gov In studies on human neutrophils, structurally related enone-based derivatives were shown to inhibit functions such as superoxide (B77818) anion production and elastase release, which are hallmarks of the inflammatory response. The mechanism underlying these effects was traced to the modulation of the mitogen-activated protein kinase (MAPK) and Akt signaling pathways. nih.gov Specifically, certain compounds were found to attenuate the phosphorylation of JNK and Akt, thereby disrupting the downstream signaling cascade that leads to neutrophil activation. nih.gov
Investigation of Covalent Modification Mechanisms by the Acrylamide (B121943) Moiety (e.g., Michael Addition)
The acrylamide moiety is an α,β-unsaturated carbonyl system, which makes it a potential Michael acceptor. nih.gov This functional group can undergo a conjugate addition reaction, known as the Michael addition, with biological nucleophiles. The most common nucleophilic residues in proteins are the thiol groups of cysteine amino acids.
This reactivity means that this compound has the potential to act as an irreversible or covalent inhibitor of its biological targets. By forming a stable covalent bond with a cysteine residue within or near the active site of an enzyme or the binding pocket of a receptor, the compound can lead to prolonged or permanent modulation of protein function. This mechanism of covalent modification is a deliberate design feature in some drugs but can also be a source of off-target toxicity. The precise potential for this compound to act as a covalent modifier would depend on the accessibility and reactivity of nucleophilic residues in its specific protein targets.
Elucidation of Structure-Mechanism Relationships (SMR) for Specific Interactions
Structure-mechanism relationships (SMR) describe how the chemical structure of a molecule dictates its biological mechanism of action. For compounds based on the N-benzylpiperidine scaffold, several SMRs have been elucidated.
For binding to sigma receptors, substitutions on the aromatic rings of both the benzyl (B1604629) group and the acetamide (B32628) moiety (in related compounds) have been shown to significantly affect affinity and selectivity. nih.gov Halogen substitution, for example, can increase affinity for σ2 receptors while maintaining σ1 affinity. nih.gov Furthermore, comparative molecular field analysis has indicated that the electrostatic properties of these substituents are a strong determinant of binding to σ1 receptors. nih.gov
In the context of cholinesterase inhibition, the linker connecting the N-benzylpiperidine core to other pharmacophoric elements plays a critical role in determining potency and selectivity between AChE and BuChE. nih.gov
Regarding NMDA receptor antagonism, studies on related structures have shown that appropriate substitution on either of the phenyl rings can lead to excellent affinity for the NR2B subtype. nih.gov The specific arrangement and nature of these substituents are key to achieving high selectivity. The inherent reactivity of the acrylamide group itself represents a crucial structural element for the mechanism of covalent modification, distinguishing it from non-reactive analogues and enabling a mechanism of irreversible inhibition.
Structure Activity Relationship Sar and Derivative Design of N 1 Benzylpiperidin 3 Yl Prop 2 Enamide Analogs
Rational Design Principles for Modulating the Activity of N-(1-benzylpiperidin-3-yl)prop-2-enamide Derivatives
The rational design of analogs of this compound, a compound featuring a reactive acrylamide (B121943) "warhead," is primarily centered on its potential as a covalent inhibitor, particularly targeting kinases like Bruton's tyrosine kinase (BTK). The design principles revolve around optimizing the non-covalent binding affinity to correctly orient the reactive group and fine-tuning the reactivity of the Michael acceptor to ensure target specificity and minimize off-target effects.
Key molecular components and their roles in activity modulation include:
The Acrylamide Moiety : This group is crucial for the covalent interaction with nucleophilic residues, such as cysteine, in the active site of target proteins like BTK. The electrophilicity of the double bond is a key determinant of the rate of covalent bond formation. Modifications to this group are generally avoided to maintain its reactive nature, though subtle alterations can influence reactivity.
The Piperidine (B6355638) Scaffold : This core structure serves as a central scaffold, providing a rigid framework that correctly positions the other functional groups for optimal interaction with the target protein. Its conformation and substitution patterns are critical for activity.
The Linker : The connectivity between these components is crucial for maintaining the appropriate geometry for binding and covalent interaction.
The design of more potent and selective analogs often involves a multi-objective optimization process, balancing factors such as potency, selectivity, metabolic stability, and other pharmacokinetic properties.
Systematic Analysis of Positional and Substituent Effects on Mechanistic Profiles
Systematic modifications of the this compound scaffold can provide deep insights into the SAR and guide the design of improved analogs. The effects of positional and substituent changes on the different parts of the molecule are summarized below.
Substitutions on the Benzyl (B1604629) Ring:
Modifications to the benzyl ring can significantly impact binding affinity and selectivity by altering interactions within the hydrophobic pocket of the target.
| Substitution Position | Type of Substituent | Effect on Activity | Rationale |
| para | Electron-withdrawing (e.g., -Cl, -CF₃) | Often enhances potency | Can improve hydrophobic interactions and modulate electronic properties. |
| para | Electron-donating (e.g., -OCH₃, -CH₃) | Variable, can decrease potency | May introduce steric hindrance or unfavorable electronic interactions. |
| meta | Small, lipophilic groups | Generally well-tolerated | Can fine-tune binding affinity without causing significant steric clashes. |
| ortho | Most substituents | Generally decreases potency | Often leads to steric hindrance with the protein backbone. |
Modifications of the Piperidine Ring:
The piperidine ring's structure and substitution can influence the compound's conformation and interaction with the solvent-exposed region of the binding site.
| Modification | Effect on Activity | Rationale |
| Ring conformation (e.g., chair vs. boat) | Significant impact | Determines the spatial orientation of the benzyl and acrylamide groups. |
| Introduction of substituents | Generally decreases potency | Can introduce steric clashes and alter the optimal binding conformation. |
| Chiral center at C3 | Stereochemistry is critical | The (R) or (S) configuration dictates the precise orientation of the acrylamide group for covalent modification. |
Alterations to the Linker Region:
The length and flexibility of the linker between the piperidine nitrogen and the benzyl group, as well as the amide linkage, are critical for proper orientation within the active site. Shortening or lengthening the linker can disrupt the optimal geometry for both non-covalent binding and covalent bond formation.
Quantitative Structure-Activity Relationship (QSAR) and Three-Dimensional QSAR (3D-QSAR) Modeling
QSAR and 3D-QSAR are computational techniques used to correlate the chemical structure of compounds with their biological activity, providing predictive models for the design of new, more potent analogs.
For derivatives of this compound, a hypothetical QSAR model could take the following form:
log(1/IC₅₀) = c₁σ + c₂π + c₃Es + c₀
Where:
IC₅₀ is the concentration of the inhibitor required to achieve 50% inhibition.
σ represents the electronic effect of a substituent (Hammett constant).
π represents the hydrophobic character of a substituent.
Es represents the steric effect of a substituent (Taft steric parameter).
c₁, c₂, c₃, and c₀ are regression coefficients.
A study on 3-(4-benzylpiperidin-1-yl)propylamine derivatives as CCR5 antagonists highlighted the importance of lipophilicity and electron-donating substituents for binding affinity. ufrj.br Although a different target, this study underscores the utility of QSAR in understanding the role of physicochemical properties in the activity of benzylpiperidine-containing compounds. ufrj.br
3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) provide a more detailed understanding by creating 3D contour maps that visualize regions where steric, electrostatic, hydrophobic, and hydrogen-bonding properties influence activity.
For this compound analogs targeting a kinase, a CoMFA or CoMSIA model would likely reveal:
Sterically favored regions around the benzyl group, indicating where bulky substituents are well-tolerated or even beneficial.
Sterically disfavored regions , likely near the acrylamide warhead, where bulky groups would hinder the approach to the target cysteine residue.
Electropositive/Electro-negative favored regions , highlighting areas where specific electronic interactions (e.g., hydrogen bonds) can be formed to enhance binding affinity.
Hydrophobic favored regions , corresponding to the hydrophobic pockets occupied by the benzyl and parts of the piperidine ring.
While specific 3D-QSAR models for this compound are not publicly available, studies on other piperidine carboxamide derivatives as ALK inhibitors have demonstrated the utility of these models in rational drug design. semanticscholar.org
Exploration of Scaffold Hopping and Bioisosteric Replacement Strategies
Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry to identify novel chemical scaffolds with similar biological activity but potentially improved properties such as potency, selectivity, or pharmacokinetics.
Scaffold Hopping:
This involves replacing the central piperidine ring with other cyclic or acyclic structures that maintain the crucial spatial arrangement of the benzyl and acrylamide moieties.
| Original Scaffold | Potential Replacement Scaffolds | Rationale |
| Piperidine | Pyrrolidine, Azetidine | Smaller ring systems that can alter conformational flexibility and physicochemical properties. |
| Piperidine | Cyclohexane, Cyclopentane | Carbocyclic rings to remove the basic nitrogen, which can affect solubility and off-target interactions. |
| Piperidine | Bicyclic systems (e.g., tropane) | More rigid scaffolds to lock the molecule into a bioactive conformation. |
Bioisosteric Replacement:
This strategy focuses on replacing specific functional groups with others that have similar steric and electronic properties.
| Original Group | Potential Bioisosteres | Rationale |
| Benzyl group | Phenyl, Naphthyl, Thienyl, Pyridyl | To explore different hydrophobic and electronic interactions within the binding pocket. |
| Amide linker | Reverse amide, Ester, Sulfonamide | To modulate hydrogen bonding capabilities, metabolic stability, and conformational preferences. |
| Piperidine nitrogen | Carbon, Oxygen, Sulfur | To alter basicity, polarity, and potential for hydrogen bonding. |
For instance, the replacement of a phenyl ring with a pyridyl or pyrimidyl ring has been shown to improve metabolic stability in some cases. Similarly, replacing the benzylpiperidine moiety with fluorinated phenylalkyl side chains has been explored for the development of GluN2B receptor ligands, demonstrating that while some scaffolds tolerate this change, others lose activity, highlighting the scaffold-dependent nature of such replacements. nih.gov
Computational Chemistry and Molecular Modeling of N 1 Benzylpiperidin 3 Yl Prop 2 Enamide
Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties of a molecule. For N-(1-benzylpiperidin-3-yl)prop-2-enamide, these calculations can predict its geometric structure (bond lengths and angles), charge distribution, and frontier molecular orbitals (HOMO and LUMO), which are key to understanding its reactivity.
The electronic structure dictates the molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are particularly important. The HOMO-LUMO energy gap is an indicator of chemical stability; a smaller gap suggests higher reactivity. Calculations for similar benzylpiperidine structures suggest that the electron density is often localized around the aromatic rings and the amide functionality. nih.gov The nitrogen atom in the piperidine (B6355638) ring and the oxygen of the amide group are typically regions of high negative electrostatic potential, making them potential sites for electrophilic attack or hydrogen bonding. nih.gov
These calculations can also predict spectroscopic properties like NMR and FTIR spectra, which can be compared with experimental data to confirm the molecule's structure. nih.gov
Table 1: Predicted Electronic Properties of this compound
| Property | Predicted Value | Significance |
| HOMO Energy | -6.5 eV | Indicates energy of the outermost electrons; relates to electron-donating ability. |
| LUMO Energy | -1.2 eV | Indicates energy of the lowest empty orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap | 5.3 eV | Suggests moderate chemical stability. |
| Dipole Moment | 3.2 D | Indicates overall polarity of the molecule, affecting solubility and interactions. |
Note: The values in this table are hypothetical and representative of what would be obtained from DFT calculations for a molecule of this class.
Molecular Docking Simulations for Ligand-Target Interaction Prediction and Scoring
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used to screen virtual libraries of compounds against a specific protein target to identify potential drug candidates. For this compound, docking studies could explore its binding affinity to various enzymes or receptors. Given the presence of the piperidine scaffold, potential targets could include G-protein coupled receptors (GPCRs) or enzymes like kinases, which are often implicated in various diseases. nih.govf1000research.com
The simulation places the flexible ligand (this compound) into the binding site of a rigid protein target. A scoring function then estimates the binding affinity, typically in kcal/mol. A lower (more negative) score indicates a more favorable binding interaction. Key interactions often involve hydrogen bonds between the amide group of the ligand and amino acid residues in the target, as well as hydrophobic interactions involving the benzyl (B1604629) and piperidine rings.
Table 2: Hypothetical Molecular Docking Results for this compound against Potential Protein Targets
| Protein Target (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues |
| EGFR Tyrosine Kinase (1M17) | -8.5 | Met793, Leu718, Asp855 |
| CCR5 Chemokine Receptor (4MBS) | -9.2 | Tyr108, Gln194, Glu283 |
| Myeloperoxidase (1D2V) | -7.9 | Arg239, Gln91, His95 |
Note: This data is illustrative. The protein targets are chosen based on studies of similar heterocyclic compounds. Scores and residues represent plausible outcomes of a docking simulation. nih.govf1000research.comnih.gov
Molecular Dynamics Simulations for Conformational Sampling, Binding Dynamics, and Solvent Effects
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the system over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion. For this compound, an MD simulation can be used to study its conformational flexibility in a solvent (like water) and to assess the stability of its complex with a protein target identified through docking.
An MD simulation of the ligand-protein complex can reveal:
Binding Stability : By monitoring the root-mean-square deviation (RMSD) of the ligand within the binding pocket, one can assess if the binding pose is stable over the simulation time (typically nanoseconds to microseconds).
Key Interactions : It can confirm which hydrogen bonds and hydrophobic contacts are persistent and crucial for binding.
Solvent Effects : The simulation explicitly includes water molecules, providing insight into how they mediate or compete with the ligand-target interactions.
Conformational Changes : Both the ligand and the protein can change their conformation upon binding, and MD simulations can capture these induced-fit effects.
These simulations provide a more accurate estimation of binding free energy, which is a better predictor of a compound's potency than docking scores alone.
In Silico Analysis of Chemical Space and Library Design for Derivative Discovery
In silico analysis allows for the exploration of the chemical space around a lead compound like this compound to design a virtual library of derivatives with potentially improved properties. This process, often part of a structure-activity relationship (SAR) study, involves systematically modifying the core structure. nih.govlaurinpublishers.com
For this compound, several points of modification exist:
Piperidine Ring : Substituents could be added to other positions of the piperidine ring.
Benzyl Group : The phenyl ring could be substituted with various electron-donating or electron-withdrawing groups to modulate electronic properties and binding interactions.
Acrylamide (B121943) Moiety : The acrylamide group could be replaced with other linkers or functional groups to alter reactivity and hydrogen bonding capacity.
A virtual library of these new derivatives can be created and then screened using the computational methods described above (docking, ADME prediction) to prioritize which compounds should be synthesized and tested experimentally. nih.gov This approach accelerates the discovery process by focusing resources on the most promising candidates.
Advanced Analytical Methodologies for N 1 Benzylpiperidin 3 Yl Prop 2 Enamide Research
High-Performance Chromatographic Techniques for Purity Assessment, Separation, and Isomer Analysis
High-performance liquid chromatography (HPLC) and gas chromatography (GC) are indispensable tools for the analysis of N-(1-benzylpiperidin-3-yl)prop-2-enamide. These techniques are fundamental for assessing the purity of synthesized batches, separating the compound from starting materials and impurities, and resolving potential isomers.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of non-volatile and thermally labile compounds like this compound. A typical HPLC method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent such as acetonitrile (B52724) or methanol. Gradient elution is often employed to achieve optimal separation of the target compound from impurities with varying polarities. Detection is commonly performed using a diode-array detector (DAD) or an ultraviolet (UV) detector, which provides information on the analyte's absorbance spectrum and helps in peak identification and purity assessment.
Gas Chromatography (GC): For GC analysis, derivatization of this compound may be necessary to increase its volatility and thermal stability. The choice of a suitable capillary column, such as one with a non-polar or medium-polarity stationary phase, is critical for achieving good separation. Flame ionization detection (FID) can be used for quantification due to its high sensitivity towards organic compounds. GC is particularly useful for detecting volatile impurities that may not be readily observed by HPLC.
The table below summarizes typical parameters for chromatographic analysis of related compounds, which can be adapted for this compound.
| Technique | Column | Mobile Phase/Carrier Gas | Detector | Application |
| HPLC | Reversed-phase C18 | Acetonitrile/Water with formic acid | DAD/UV | Purity assessment, separation of non-volatile impurities |
| GC | Capillary column (e.g., DB-5ms) | Helium | FID/MS | Analysis of volatile impurities, isomer separation |
High-Resolution Mass Spectrometry for Structural Elucidation, Reaction Monitoring, and Product Identification
High-resolution mass spectrometry (HRMS) is a powerful technique for the unambiguous identification and structural elucidation of this compound. Instruments such as quadrupole time-of-flight (Q-TOF) and Orbitrap mass spectrometers provide highly accurate mass measurements, enabling the determination of the elemental composition of the parent molecule and its fragments.
During synthesis, HRMS can be used to monitor the progress of the reaction by identifying the formation of the desired product and tracking the disappearance of starting materials. Following synthesis and purification, HRMS is employed to confirm the identity of the final product. The fragmentation pattern observed in the tandem mass spectrum (MS/MS) provides valuable structural information, helping to confirm the connectivity of the atoms within the molecule. For instance, characteristic fragments corresponding to the benzylpiperidine and propenamide moieties would be expected.
The accurate mass data obtained from HRMS is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.
Hyphenated Techniques in Analytical Chemistry for Comprehensive Characterization (e.g., LC-MS, GC-MS)
The coupling of chromatographic separation techniques with mass spectrometry, known as hyphenated techniques, provides a comprehensive approach to the analysis of this compound. researchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the powerful separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. researchgate.net This technique is ideal for the analysis of complex mixtures, allowing for the separation, identification, and quantification of this compound and its impurities in a single run. The use of tandem mass spectrometry (LC-MS/MS) further enhances selectivity and sensitivity, making it a valuable tool for quantitative analysis. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a robust technique for the identification of volatile and semi-volatile compounds. researchgate.net In the context of this compound analysis, GC-MS can be used to identify reaction byproducts, degradation products, and residual solvents. The electron ionization (EI) mass spectra generated by GC-MS provide characteristic fragmentation patterns that can be compared against spectral libraries for compound identification. researchgate.net For a related compound, N-phenyl-N-[1-(2-phenethyl)piperidin-4-yl]prop-2-enamide (acrylfentanyl), GC-MS was instrumental in its initial identification from an unknown sample. researchgate.net
The following table outlines the applications of hyphenated techniques in the analysis of this compound and related compounds.
| Hyphenated Technique | Ionization Source | Mass Analyzer | Application |
| LC-MS | Electrospray Ionization (ESI) | Quadrupole, TOF, Orbitrap | Purity analysis, impurity profiling, quantitative analysis |
| GC-MS | Electron Ionization (EI) | Quadrupole, Ion Trap | Identification of volatile impurities, structural confirmation |
Future Perspectives and Emerging Research Directions for N 1 Benzylpiperidin 3 Yl Prop 2 Enamide
Integration with Artificial Intelligence and Machine Learning in Chemical Synthesis and Discovery
The convergence of artificial intelligence (AI) and machine learning (ML) with chemical sciences offers a powerful paradigm for accelerating the discovery and optimization of novel compounds like N-(1-benzylpiperidin-3-yl)prop-2-enamide. These computational tools can be instrumental in predicting reaction outcomes, optimizing synthesis routes, and identifying potential biological targets.
ML models, particularly those trained on quantum mechanics (QM) data, have shown considerable success in predicting the reactivity of covalent inhibitors, including those with acrylamide (B121943) "warheads". digitellinc.com Such QM/ML models could be employed to predict the reactivity of the acrylamide group in this compound towards biological nucleophiles, such as cysteine residues in proteins. This predictive capability would be invaluable in the rational design of covalent inhibitors, allowing for the fine-tuning of reactivity to enhance target specificity and minimize off-target effects. digitellinc.comnih.gov
| Parameter | Traditional Synthesis | AI-Optimized Synthesis |
| Number of Steps | 6 | 4 |
| Overall Yield | 25% | 45% |
| Process Mass Intensity | 150 | 80 |
| Key Transformation | Multi-step functional group interconversion | C-H activation |
Exploration of Novel Reactivity and Transformational Pathways for Functionalization
The chemical architecture of this compound presents multiple avenues for exploring novel reactivity and developing new functionalization strategies. The electron-deficient nature of the acrylamide moiety makes it a prime candidate for a variety of conjugate addition reactions. Beyond traditional Michael additions, exploring reactions like the Baylis-Hillman reaction with various aldehydes could lead to the synthesis of complex, multifunctional molecules with potential biological activities. acs.org
The benzylpiperidine scaffold itself offers opportunities for innovative transformations. Recent advances in C-H functionalization could enable the direct modification of the piperidine (B6355638) ring or the benzyl (B1604629) group, providing access to a diverse range of derivatives that would be challenging to synthesize using conventional methods. acs.orgresearchgate.net For instance, late-stage functionalization of the piperidine ring could be used to introduce pharmacologically relevant motifs or to attach imaging agents.
Bioorthogonal chemistry, which involves reactions that can occur in living systems without interfering with native biochemical processes, represents another exciting frontier. nih.govwikipedia.org The acrylamide group, under certain conditions, could potentially participate in bioorthogonal ligation reactions, enabling the in-situ labeling and tracking of biomolecules.
The following table outlines potential novel transformations for the functionalization of this compound.
| Reactive Site | Transformation | Potential Application |
| Acrylamide | Baylis-Hillman Reaction | Synthesis of polyfunctional compounds |
| Acrylamide | Asymmetric Michael Addition | Creation of chiral centers for stereoselective drugs |
| Piperidine Ring | C-H Functionalization | Introduction of diverse substituents for SAR studies |
| Benzyl Group | Remote C-H Functionalization | Modification of physicochemical properties |
Development of this compound as Chemical Probes for Advanced Biological System Interrogation
The inherent reactivity of the acrylamide group makes this compound an attractive candidate for development as a chemical probe for studying biological systems. nih.gov Acrylamides are known to form covalent bonds with nucleophilic amino acid residues, most notably cysteine. amerigoscientific.com This property can be harnessed to design activity-based probes that selectively label specific enzymes or proteins. thermofisher.com
By incorporating a reporter tag, such as a fluorophore or a biotin (B1667282) handle, into the this compound scaffold, it could be transformed into a versatile tool for chemical biology. nih.gov Such probes could be used to identify novel protein targets, map enzyme active sites, and investigate cellular signaling pathways. nih.gov The benzylpiperidine moiety could serve as a recognition element to guide the probe to a specific class of proteins or a particular cellular compartment. The chiral nature of the piperidine scaffold can also be exploited to enhance selectivity and biological activity. thieme-connect.comthieme-connect.comresearchgate.net
A hypothetical application of a fluorescently labeled this compound probe is presented in the table below.
| Probe Feature | Function | Biological Question Addressed |
| Acrylamide "Warhead" | Covalent modification of target protein | Identification of novel protein-protein interactions |
| Benzylpiperidine Scaffold | Directs probe to a specific cellular location | Subcellular localization of target protein |
| Fluorescent Tag | Visualization by microscopy | Real-time tracking of protein dynamics |
| Clickable Handle | Enrichment of labeled proteins | Proteome-wide target identification |
Potential Applications in Materials Science and Polymer Chemistry (e.g., as functional monomers for responsive materials)
The presence of a polymerizable acrylamide group suggests that this compound could serve as a functional monomer in the synthesis of novel polymers and materials. researchgate.net The incorporation of the benzylpiperidine moiety into a polymer backbone could impart unique properties, such as pH-responsiveness, due to the basic nature of the piperidine nitrogen. acs.org
Polymers derived from this monomer could find applications in the development of "smart" materials that respond to external stimuli. nih.govmdpi.com For example, hydrogels synthesized from this compound could exhibit pH-dependent swelling behavior, making them suitable for applications in drug delivery, where the release of a therapeutic agent could be triggered by the acidic environment of a tumor or the pH gradient in the gastrointestinal tract. researchgate.netresearchgate.net
Furthermore, the benzylpiperidine group could be leveraged to create materials with specific recognition capabilities. For instance, polymers bearing this moiety could be used as selective sorbents for the extraction of metal ions or organic pollutants from aqueous solutions. The ability to create polymer-bound versions of piperidine further expands the utility in catalysis and purification. sigmaaldrich.com
The table below summarizes the potential properties and applications of polymers derived from this compound.
| Polymer Type | Stimulus-Responsive Property | Potential Application |
| Homopolymer | pH-responsive | pH-triggered drug delivery systems |
| Copolymer with N-isopropylacrylamide | Dual pH and thermo-responsive | Smart hydrogels for tissue engineering |
| Cross-linked polymer | Swelling/shrinking in response to pH changes | Chemical sensors and actuators |
| Surface-grafted polymer | Alteration of surface wettability with pH | "Smart" surfaces with tunable properties |
Q & A
Q. What analytical techniques are recommended for characterizing the purity and structure of N-(1-benzylpiperidin-3-yl)prop-2-enamide?
Methodological Answer: A combination of orthogonal techniques ensures accurate characterization:
- Liquid Chromatography-Mass Spectrometry (LC-MS): For isolating and annotating metabolites, as demonstrated in plant-derived prop-2-enamides like moupinamide .
- Nuclear Magnetic Resonance (NMR): To resolve stereochemistry and confirm functional groups, particularly for amide and piperidine moieties .
- High-Performance Liquid Chromatography (HPLC): To assess purity, with protocols similar to those used for N-p-trans-coumaroyltyramine .
- X-ray Crystallography: For definitive structural confirmation using programs like SHELXL for refinement .
Q. Table 1: Key Analytical Techniques
| Technique | Application | Example Evidence |
|---|---|---|
| LC-MS | Isolation and molecular weight confirmation | |
| NMR | Structural elucidation | |
| HPLC | Purity assessment | |
| X-ray | Crystallographic validation |
Q. How should researchers safely handle this compound given limited toxicity data?
Methodological Answer: Adopt precautionary measures based on structurally related piperidine derivatives:
- Personal Protective Equipment (PPE): Use P95 respirators (US) or OV/AG/P99 respirators (EU) to mitigate inhalation risks .
- Environmental Controls: Avoid drainage systems to prevent ecological contamination .
- Toxicity Assays: Conduct acute toxicity studies (e.g., OECD 423 guidelines) due to gaps in existing data .
Q. Table 2: Safety Protocols
| Risk Mitigation | Protocol | Reference |
|---|---|---|
| Respiratory Protection | P95 respirators | |
| Skin Protection | Nitrile gloves and lab coats |
Advanced Research Questions
Q. How can hydrogen bonding patterns inform the supramolecular assembly of this compound in crystalline form?
Methodological Answer: Apply graph set analysis (Etter’s formalism) to classify hydrogen-bonding motifs:
- Step 1: Collect high-resolution crystallographic data using SHELXL .
- Step 2: Identify donor-acceptor pairs (e.g., amide N-H→O=C interactions).
- Step 3: Assign graph sets (e.g., R_2$$^2(8) rings) to predict packing behavior .
- Case Study: Similar analysis resolved the helical packing of moupinamide derivatives .
Q. What synthetic strategies leverage this compound as a building block in drug discovery?
Methodological Answer: Exploit its piperidine-amide scaffold for modular synthesis:
- Amide Coupling: Use EDC/HOBt for conjugating the enamide to bioactive aryl groups, as seen in naphthalene-sulfonamide analogs .
- Piperidine Functionalization: Introduce substituents via reductive amination or alkylation, guided by Enamine’s building-block catalog .
- Case Study: N-(1-(2-phenylethyl)-4-piperidyl)cyclopropanecarboxamide was synthesized via similar routes .
Q. How do researchers resolve contradictions in pharmacological data for this compound across assays?
Methodological Answer: Address variability through:
- Orthogonal Assays: Compare enzyme inhibition (e.g., butyrylcholinesterase ) with cell-based viability assays.
- Purity Validation: Use HPLC to exclude batch-dependent impurities .
- Structural Analog Testing: Benchmark against compounds like N-(4-dimethylaminophenyl)-3-(2-nitrophenyl)prop-2-enamide to isolate pharmacophore effects .
Q. What computational approaches predict this compound’s binding to neurological targets?
Methodological Answer:
- Molecular Docking: Use the crystal structure of human butyrylcholinesterase (PDB) to model interactions .
- MD Simulations: Refine binding poses with AMBER or GROMACS, incorporating solvent effects.
- QSAR Models: Train on analogs like 2-[(2E)-3-(3-nitrophenyl)prop-2-enamido]benzamide to predict activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
